molecular formula C13H18 B14454582 [(3S)-2-methylhex-4-en-3-yl]benzene CAS No. 78019-45-1

[(3S)-2-methylhex-4-en-3-yl]benzene

Cat. No.: B14454582
CAS No.: 78019-45-1
M. Wt: 174.28 g/mol
InChI Key: LRXGHIYZVXFYRP-CYBMUJFWSA-N
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Description

[(3S)-2-methylhex-4-en-3-yl]benzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a (3S)-2-methylhex-4-en-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S)-2-methylhex-4-en-3-yl]benzene typically involves the alkylation of benzene with an appropriate alkyl halide under Friedel-Crafts alkylation conditions. This reaction requires a Lewis acid catalyst such as aluminum chloride (AlCl₃) to facilitate the formation of the carbocation intermediate, which then reacts with benzene to form the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar alkylation processes but optimized for large-scale operations. This includes the use of continuous flow reactors and efficient separation techniques to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

[(3S)-2-methylhex-4-en-3-yl]benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic or basic medium.

    Reduction: Hydrogen gas (H₂) with a palladium or platinum catalyst.

    Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) with a Lewis acid catalyst for halogenation.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Saturated hexylbenzene.

    Substitution: Nitrobenzene, sulfonylbenzene, and halobenzene derivatives.

Scientific Research Applications

[(3S)-2-methylhex-4-en-3-yl]benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(3S)-2-methylhex-4-en-3-yl]benzene in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates then undergo further transformations to yield the final products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

    Toluene: Benzene with a methyl group.

    Ethylbenzene: Benzene with an ethyl group.

    Propylbenzene: Benzene with a propyl group.

Uniqueness

[(3S)-2-methylhex-4-en-3-yl]benzene is unique due to the presence of the (3S)-2-methylhex-4-en-3-yl group, which imparts distinct chemical and physical properties compared to simpler alkylbenzenes.

Properties

CAS No.

78019-45-1

Molecular Formula

C13H18

Molecular Weight

174.28 g/mol

IUPAC Name

[(3S)-2-methylhex-4-en-3-yl]benzene

InChI

InChI=1S/C13H18/c1-4-8-13(11(2)3)12-9-6-5-7-10-12/h4-11,13H,1-3H3/t13-/m1/s1

InChI Key

LRXGHIYZVXFYRP-CYBMUJFWSA-N

Isomeric SMILES

CC=C[C@@H](C1=CC=CC=C1)C(C)C

Canonical SMILES

CC=CC(C1=CC=CC=C1)C(C)C

Origin of Product

United States

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